molecular formula C15H24N4O2 B2533575 N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379986-29-3

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

Katalognummer B2533575
CAS-Nummer: 2379986-29-3
Molekulargewicht: 292.383
InChI-Schlüssel: WYZHNVFKOXSHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its potential as a targeted therapy for cancer patients.

Wirkmechanismus

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide selectively inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of other kinases that are involved in BCR signaling, including AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in various types of cancer. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has also been shown to enhance the activity of other anticancer agents, such as proteasome inhibitors and dexamethasone.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its specificity for BTK, which makes it a promising targeted therapy for cancer patients. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its lack of selectivity for specific cancer types, which may limit its efficacy in certain patient populations.

Zukünftige Richtungen

There are several future directions for the research and development of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Another area of interest is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this promising therapy to cancer patients in need.

Synthesemethoden

The synthesis of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 5-methylpyrimidine-2-carboxylic acid with tert-butylamine to form tert-butyl 5-methylpyrimidine-2-carboxylate. This compound is then reacted with 1-bromo-4-(hydroxymethyl)piperidine to form this compound. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often involved in the development of various types of cancer.

Eigenschaften

IUPAC Name

N-tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-9-16-13(17-10-11)21-12-5-7-19(8-6-12)14(20)18-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHNVFKOXSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.